molecular formula C28H56NO8P B080946 2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 13699-47-3

2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Cat. No. B080946
CAS RN: 13699-47-3
M. Wt: 565.7 g/mol
InChI Key: MLKLDGSYMHFAOC-UHFFFAOYSA-N
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Description

2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as DPPC-TMAE, is a phospholipid molecule that has been extensively studied for its applications in scientific research. This molecule is commonly used as a model membrane for studying the behavior of lipids in biological systems.

Scientific Research Applications

Liquid Crystalline Behavior and Solubility

2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been utilized in the synthesis and characterization of polymers exhibiting liquid crystalline behavior. Research conducted by Furukawa et al. (1986) described the preparation and polymerization of a related compound, leading to a polymer that exhibits liquid crystalline behavior from room temperature up to approximately 280°C. This polymer was also found to be soluble in methanol and hot ethanol (Furukawa, Nakaya, & Imoto, 1986).

Biomembrane Adhesion

The compound has potential applications in the field of biomaterials, particularly in creating universal biomembrane adhesives. Yu et al. (2014) reported the synthesis of a new monomer, which when polymerized, formed a poly(choline phosphate) that exhibits lower critical solution temperature and can rapidly bind to any mammalian cell membrane. This property is significant for in vitro cell manipulation and tissue engineering applications (Yu, Yang, Horte, Kizhakkedathu, & Brooks, 2014).

Anticorrosion Properties

Another application of derivatives of this compound is in anticorrosion coatings. Phan et al. (2015) studied hybrid sol–gel coatings prepared from compounds similar to 2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate. The study focused on understanding the influence of phosphate content on the structure and anticorrosion properties of these coatings (Phan, Bentiss, & Jama, 2015).

Hemocompatibility Enhancement

The compound has been studied for its potential to enhance hemocompatibility when grafted onto surfaces. Tomita et al. (1999) reported the successful grafting of a related compound onto a segmented polyurethane film surface, leading to improved hemocompatibility. This research has implications for biomedical applications, particularly in improving the compatibility of medical devices with blood (Tomita, Li, & Nakaya, 1999).

properties

CAS RN

13699-47-3

Product Name

2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C28H56NO8P

Molecular Weight

565.7 g/mol

IUPAC Name

2,3-di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C28H56NO8P/c1-6-8-10-12-14-16-18-20-27(30)34-24-26(25-36-38(32,33)35-23-22-29(3,4)5)37-28(31)21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3

InChI Key

MLKLDGSYMHFAOC-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC

synonyms

1,2-dicapryl-sn-3-glycerophosphocholine
1,2-dicapryl-sn-glycero-3-phosphocholine
1,2-didecanoylphosphatidylcholine
1,2-didecanoylphosphatidylcholine, (L)-isomer
dicaprylphosphatidylcholine
didecanoyl-L-alpha-phosphatidylcholine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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